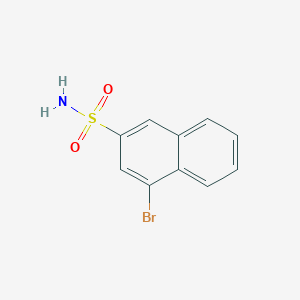

4-Bromonaphthalene-2-sulfonamide

Description

Properties

Molecular Formula |

C10H8BrNO2S |

|---|---|

Molecular Weight |

286.15 g/mol |

IUPAC Name |

4-bromonaphthalene-2-sulfonamide |

InChI |

InChI=1S/C10H8BrNO2S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H2,12,13,14) |

InChI Key |

VTXUZEOKRCCNAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Potassium 4-Bromonaphthalene-2-sulfonate

- Starting Material: 4-Bromonaphthalene (or 1-bromonaphthalene depending on regioisomer)

- Reagents: Chlorosulfonic acid, carbon tetrachloride as solvent, potassium bicarbonate for neutralization

- Procedure:

- In a cooled reaction vessel (0-5°C), chlorosulfonic acid is added dropwise to a solution of 4-bromonaphthalene in carbon tetrachloride.

- The mixture is stirred at room temperature for approximately 12 hours, during which sulfonation occurs at the 2-position of naphthalene ring.

- The reaction mixture is poured into ice water to dissolve solids.

- The aqueous phase is neutralized to pH 7 using potassium bicarbonate, precipitating potassium 4-bromonaphthalene-2-sulfonate.

- The precipitate is filtered and dried.

- Yield: Around 81%

- Notes: Temperature control is critical to avoid side reactions and ensure regioselectivity.

Conversion to 4-Bromonaphthalene-2-sulfonyl Chloride

- Reagents: Thionyl chloride, catalytic N,N-dimethylformamide (DMF)

- Procedure:

- Potassium 4-bromonaphthalene-2-sulfonate is reacted with excess thionyl chloride in the presence of a few drops of DMF.

- The reaction mixture is refluxed for about 4 hours.

- Excess thionyl chloride is distilled off.

- Addition of petroleum ether causes precipitation of 4-bromonaphthalene-2-sulfonyl chloride.

- The solid is filtered and dried.

- Yield: Approximately 54%

- Notes: DMF acts as a catalyst to facilitate the chlorination of the sulfonate group.

Formation of 4-Bromonaphthalene-2-sulfonamide

- Reagents: 4-Bromonaphthalene-2-sulfonyl chloride, ammonia or primary amine (e.g., 2-aminomethylpyridine), triethylamine as acid scavenger, dichloromethane as solvent

- Procedure:

- The sulfonyl chloride is reacted with the amine in dichloromethane at room temperature.

- Triethylamine is added to neutralize the hydrochloric acid formed.

- The reaction is stirred for about 12 hours.

- The mixture is washed with water, dried over anhydrous sodium sulfate, and solvent removed under reduced pressure.

- The crude product is purified by column chromatography using an eluent mixture of ethyl acetate and petroleum ether.

- Yield: Typically around 60-65%

- Physical Data: Melting point around 82-83°C for the purified product.

Summary Table of Preparation Steps and Yields

| Step | Reaction Description | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Sulfonation of 4-bromonaphthalene | Chlorosulfonic acid, CCl4, 0-5°C, 12 h | Potassium 4-bromonaphthalene-2-sulfonate | 81 | Temperature control critical |

| 2 | Chlorination of sulfonate salt | Thionyl chloride, DMF catalyst, reflux 4 h | 4-Bromonaphthalene-2-sulfonyl chloride | 54 | DMF catalyzes chlorination |

| 3 | Reaction with amine to form sulfonamide | Amine, triethylamine, dichloromethane, RT 12 h | This compound | 60-65 | Purification by column chromatography |

Research Findings and Notes

- The regioselectivity of sulfonation is influenced by temperature and solvent choice; lower temperatures favor substitution at the 2-position on naphthalene.

- The use of potassium bicarbonate to neutralize the sulfonation mixture helps isolate the sulfonate salt in high purity and yield.

- Thionyl chloride is the reagent of choice for converting sulfonate salts to sulfonyl chlorides, with DMF acting as a catalyst to improve reaction efficiency.

- Triethylamine effectively scavenges hydrochloric acid formed during sulfonamide formation, preventing side reactions.

- Purification by column chromatography using a mixture of ethyl acetate and petroleum ether (ratios between 1:3 and 1:4) yields a white solid product with consistent melting point data confirming purity.

- The overall multi-step synthesis is well-documented in patent literature, confirming reproducibility and scalability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to yield different functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted naphthalenes

- Oxidized or reduced sulfonamide derivatives

- Biaryl compounds from coupling reactions

Scientific Research Applications

4-Bromonaphthalene-2-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its antimicrobial and anticancer properties, although more research is needed to confirm its efficacy.

Mechanism of Action

The mechanism of action of 4-Bromonaphthalene-2-sulfonamide depends on its application:

Enzyme Inhibition: It may inhibit enzymes by binding to the active site or interacting with essential cofactors.

Antimicrobial Activity: It can interfere with bacterial cell wall synthesis or protein function, leading to cell death.

Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Core Structural Differences

- 4-Bromonaphthalene-2-sulfonamide vs. 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate (): The latter is a benzene-based sulfonamide with a phenyl-glycine moiety, synthesized via condensation of 4-bromobenzenesulfonyl chloride and phenyl-glycine. The naphthalene system also introduces steric bulk, which may reduce solubility compared to benzene analogs .

- Brominated Naphthol Derivatives (): Compounds like 1:2:4-tribromo-5:8-naphthaquinone-6-sulfonic acid feature multiple bromine substitutions on a naphthoquinone-sulfonic acid framework. Unlike this compound, these derivatives lack a sulfonamide group but highlight how bromination patterns (e.g., 1,2,4 vs. 4-position) influence reactivity and crystallinity .

2.3 Physicochemical Properties

Key Research Findings

- Substituent Position Matters: Bromine at the 4-position (vs.

- Sulfonamide vs. Sulfonic Acid: Sulfonamides offer hydrogen-bonding capabilities critical for enzyme inhibition, while sulfonic acids prioritize solubility and ionic interactions .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Bromonaphthalene-2-sulfonamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves sulfonylation of naphthalene derivatives using sulfonyl chlorides followed by bromination. Key steps include:

- Sulfonylation : Reacting naphthalene-2-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base (e.g., pyridine) at 0–5°C to form the sulfonamide intermediate .

- Bromination : Introducing bromine at the 4-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent (e.g., CCl₄) at reflux .

- Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of brominating agents to avoid over-bromination .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Characterization Workflow :

- Elemental Analysis : Confirms empirical formula (e.g., C₁₀H₇BrNO₂S) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthalene and sulfonamide groups) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 298.95) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

- Functional Groups :

- Sulfonamide (-SO₂NH₂) : Participates in hydrogen bonding with biological targets (e.g., enzymes) and acts as a leaving group in nucleophilic substitutions .

- Bromine (Br) : Enhances electrophilic aromatic substitution (e.g., Suzuki couplings) and stabilizes intermediates via resonance .

- Reactivity : The bromine atom at the 4-position directs further substitutions to the 1- or 3-positions of the naphthalene ring under Friedel-Crafts conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Experimental Design :

- Derivatization : Synthesize analogs with modifications at the bromine (e.g., Cl, F) or sulfonamide (e.g., methyl, acetyl) positions .

- Biological Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays. Compare IC₅₀ values to assess substituent effects .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate electronic properties (Hammett σ constants) with binding affinities .

Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?

- Data Contradictions : Discrepancies in bromination yields (40–75%) arise from:

- Solvent Effects : Higher polarity solvents (e.g., DMF) may stabilize intermediates but promote side reactions .

- Catalyst Purity : Trace Pd residues from Suzuki couplings can alter bromination kinetics .

Q. How do intermolecular interactions of this compound influence its crystallinity and solubility?

- Structural Insights :

- Hydrogen Bonding : Sulfonamide NH groups form dimers in the solid state, reducing solubility in apolar solvents .

- π-Stacking : Naphthalene rings stack with offset geometry, influencing melting points (e.g., 210–215°C) .

Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?

- Stability Studies :

- Acidic Conditions : Degradation via sulfonamide hydrolysis is minimized by storing at pH 6–8 and avoiding strong acids (e.g., H₂SO₄) .

- Basic Conditions : Use buffered solutions (e.g., phosphate buffer, pH 7.4) during biological assays to prevent deprotonation of the sulfonamide .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.